molecular formula C15H9ClN4OS2 B2586944 N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851980-22-8

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2586944
CAS No.: 851980-22-8
M. Wt: 360.83
InChI Key: AGPHOMTWYGFTTM-UHFFFAOYSA-N
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Description

N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound belonging to the benzothiazole family, characterized by the presence of a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Hydrazide Formation: The chlorinated benzothiazole is reacted with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and chlorination steps, ensuring consistent quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, its anti-inflammatory activity may be mediated through inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,3-benzothiazole-2-carbohydrazide
  • 1,3-Benzothiazole-2-carbohydrazide
  • 6-Chloro-1,3-benzothiazole

Uniqueness

N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is unique due to the presence of both a chloro and carbohydrazide functional group within the benzothiazole framework. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other benzothiazole derivatives.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS2/c16-8-5-6-10-12(7-8)23-15(18-10)20-19-13(21)14-17-9-3-1-2-4-11(9)22-14/h1-7H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPHOMTWYGFTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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